2-Fluoropropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMCOIMMDLINMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098116-13-1 | |
| Record name | 2-fluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of 2-Fluoropropane with Ammonia
One classical approach is the nucleophilic substitution where 2-fluoropropane reacts with ammonia. This reaction typically occurs in an ethanol solvent under reflux conditions to ensure complete conversion. The nucleophilic ammonia displaces a suitable leaving group, yielding 2-fluoropropan-1-amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. This method is straightforward but may require optimization for yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 2-Fluoropropane, Ammonia | Ammonia used in excess |
| Solvent | Ethanol | Facilitates nucleophilic substitution |
| Temperature | Reflux (~78°C for ethanol) | Ensures reaction completion |
| Reaction Time | Several hours | Dependent on scale and concentration |
| Product Isolation | Acid-base extraction, crystallization | Hydrochloride salt formation |
This method is suitable for laboratory-scale synthesis but may have limitations in scalability and selectivity.
Catalytic Amination of 2-Fluoropropanol
Industrial processes favor catalytic amination of 2-fluoropropanol with ammonia in the presence of catalysts to improve efficiency and yield. Catalysts such as metal oxides or supported metals facilitate the substitution of the hydroxyl group by an amine group.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 2-Fluoropropanol, Ammonia | Stoichiometric or slight excess ammonia |
| Catalyst | Metal oxides (e.g., Ni, Cu-based) | Enhances reaction rate and selectivity |
| Temperature | Elevated (100–200°C) | Optimized for catalyst activity |
| Pressure | Elevated ammonia pressure | Drives amination equilibrium |
| Reaction Time | 4–12 hours | Dependent on catalyst and conditions |
| Product Isolation | Acidification to form hydrochloride salt | Purification by crystallization |
This method is scalable and can be optimized by controlling temperature, pressure, and catalyst loading to maximize yield and purity.
Fluorination of Propan-1-amine Derivatives
Another approach involves fluorination of propan-1-amine or its derivatives. For example, halogen exchange reactions can convert chlorinated or brominated precursors into fluorinated amines using fluorinating agents under controlled conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 2-Chloropropan-1-amine or analogues | Precursor amines with halogen substituents |
| Fluorinating Agent | Selective fluorinating reagents (e.g., KF, DAST) | Requires careful control to avoid over-fluorination |
| Solvent | Polar aprotic solvents (e.g., THF) | Stabilizes intermediates |
| Temperature | Low to moderate (-40 to 80°C) | Prevents side reactions |
| Reaction Time | Hours to overnight | Reaction monitored for completion |
| Product Isolation | Acidification and crystallization | Hydrochloride salt obtained |
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Fluoropropane + Ammonia | Reflux in ethanol | Simple, direct | Moderate yield, scalability issues |
| Catalytic amination | 2-Fluoropropanol + Ammonia | Elevated T, P, metal catalyst | Scalable, higher yield | Requires catalyst optimization |
| Halogen exchange fluorination | Halogenated amine derivatives | Low to moderate T, fluorinating agent | Selective fluorination | Sensitive conditions, purification needed |
| Multi-step difluoroethylamine route | N-(2,2-difluoroethyl) prop-2-en-1-amine + halogenated compounds | Controlled T, solvent, pH workup | High yield, eco-friendly | Multi-step, complex process |
Research Findings and Optimization Notes
- Reaction temperature and solvent choice significantly impact yield and selectivity in nucleophilic substitution and fluorination methods.
- Catalytic amination benefits from metal catalyst selection and ammonia pressure control to enhance conversion rates.
- Multi-step patented methods demonstrate improved ecological profiles by reducing waste and increasing atom economy.
- Purification by crystallization of hydrochloride salts is a common final step to obtain stable, pure products.
- Extraction and pH adjustment during workup are critical to isolate the amine free base before salt formation.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions or other amines.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.
Acid-Base Reactions: The compound can react with acids and bases to form salts and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or other amines under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted amines or alcohols.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
2-Fluoropropan-1-amine hydrochloride serves as a key building block in the synthesis of pharmaceutical compounds. Its fluorine substitution can enhance the biological activity and metabolic stability of drug candidates. For instance, fluorinated amines are often incorporated into compounds targeting neurotransmitter systems, leading to potential treatments for neurological disorders.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties by modulating pathways related to neuronal survival. A study published in the Journal of Medicinal Chemistry highlighted the compound's role in enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis, thereby promoting neuronal health under stress conditions .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including alkylation and acylation reactions.
Synthesis Example
A typical synthetic route involves the reaction of this compound with electrophiles such as carbonyl compounds or halides to form substituted amines. The presence of the fluorine atom can influence reaction pathways, often leading to higher selectivity and yields in synthetic applications.
Neuropharmacology
Given its structural properties, this compound is investigated for its effects on central nervous system (CNS) activity. Its ability to cross the blood-brain barrier makes it a candidate for studying neuroactive compounds.
Research Findings
Studies have shown that compounds derived from this compound can stabilize microtubules, which are essential for neuronal function and integrity. Research indicates that these compounds can enhance cognitive functions in animal models .
Mechanism of Action
The mechanism of action of 2-fluoropropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it valuable in drug design and development .
Comparison with Similar Compounds
1-Fluoro-2-methylpropan-2-amine Hydrochloride (CAS: Not explicitly provided)
- Molecular Formula : C₄H₁₁ClFN
- Molecular Weight : 127.59 g/mol
- Structural Features: A branched isomer with a methyl group on the second carbon and fluorine on the first carbon.
- Key Data: Monoisotopic mass = 127.0564 g/mol; ChemSpider ID = 11351714 .
1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1955554-65-0)
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3)
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 187.65 g/mol
- Structural Features : Incorporates a cyclopropane ring, introducing significant steric strain and conformational rigidity. The fluorine on the phenyl ring directs electrophilic substitution patterns.
- Purity : 95% (typical for research-grade material) .
1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS: 2968-32-3)
- Molecular Formula : C₃H₇ClF₃N
- Molecular Weight : 153.55 g/mol
- Structural Features: Three fluorine atoms on the first carbon create strong electron-withdrawing effects, increasing the amine’s acidity (pKa ~5-6 estimated) compared to monofluorinated analogs.
- Applications : Intermediate in fluorinated drug synthesis (e.g., antidepressants) .
Comparative Analysis
Structural and Electronic Properties
| Compound | Fluorine Position | Substituents | Molecular Weight (g/mol) | Key Electronic Effect |
|---|---|---|---|---|
| 2-Fluoropropan-1-amine HCl | C2 | Linear chain | ~127 (estimated) | Moderate electron-withdrawing |
| 1-Fluoro-2-methylpropan-2-amine HCl | C1 | Branched methyl group | 127.59 | Steric hindrance reduces reactivity |
| 1-(2-Fluorophenyl)propan-1-amine HCl | C2 of phenyl ring | Aromatic ring | 189.66 | Enhanced lipophilicity, π-π interactions |
| 2-(2-Fluorophenyl)cyclopropane-1-amine HCl | C2 of phenyl ring | Cyclopropane ring | 187.65 | Conformational rigidity |
| 1,1,1-Trifluoropropan-2-amine HCl | C1 (three F atoms) | Trifluoromethyl group | 153.55 | Strong electron-withdrawing, increased acidity |
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). The trifluorinated analog (CAS 2968-32-3) may show reduced solubility in organic solvents due to increased polarity .
- Stability : Cyclopropane-containing derivatives (e.g., CAS 1269152-01-3) are prone to ring-opening under acidic or thermal conditions .
- Reactivity : Linear amines (e.g., 2-fluoropropan-1-amine HCl) undergo nucleophilic substitution more readily than branched or aromatic analogs .
Biological Activity
2-Fluoropropan-1-amine hydrochloride (C3H9ClFN) is a fluorinated amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This compound's unique structural properties, primarily due to the presence of a fluorine atom, enhance its interaction with biological targets, making it a subject of interest for drug development.
- Molecular Formula : C3H9ClFN
- SMILES Notation : CC(CN)F
- InChIKey : FCZZMLAMPPXMOZ-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which is crucial for binding to active sites on target proteins. This interaction can lead to either inhibition or modulation of enzyme activity, making it valuable in drug design.
Biological Applications
This compound has been investigated for several potential applications:
- Neuroprotective Effects : Research indicates that compounds similar to 2-fluoropropan-1-amine can provide neuroprotection in models of neurodegenerative diseases. For instance, studies have shown that fluorinated compounds can enhance neuronal survival and function under stress conditions, such as oxidative stress or excitotoxicity .
- Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibition, particularly in the context of metabolic pathways that are critical for diseases like Alzheimer's and Parkinson's. Its ability to form stable complexes with enzymes allows it to modulate their activity effectively .
- Therapeutic Potential : Preliminary investigations suggest that this compound may serve as a precursor in synthesizing drugs aimed at treating neurological disorders. Its unique properties could lead to the development of novel therapeutic agents .
Case Study 1: Neuroprotection in Rodent Models
A study demonstrated that a derivative of 2-fluoropropan-1-amine exhibited significant neuroprotective effects in rodent models subjected to neurotoxic agents. The compound was shown to reduce neuronal cell death and improve cognitive functions post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Enzyme Interaction Studies
In vitro assays revealed that this compound effectively inhibited specific enzymes involved in neurotransmitter metabolism. This inhibition correlated with increased levels of neurotransmitters such as dopamine and serotonin, indicating its potential role in treating mood disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other fluorinated amines was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Fluoroethan-1-amine hydrochloride | C2H6ClFN | Moderate enzyme inhibition |
| 2-Fluorobutan-1-amine hydrochloride | C4H10ClFN | Limited neuroprotective effects |
| This compound | C3H9ClFN | Significant neuroprotective effects; strong enzyme interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoropropan-1-amine hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodology : The synthesis of fluoroalkylamine hydrochlorides typically involves nucleophilic substitution (e.g., fluorination of propan-1-amine derivatives using fluorinating agents like KF or Selectfluor) followed by HCl salt formation . Adjusting solvent polarity (e.g., switching from THF to DMF) and temperature (0–25°C) can enhance fluorination efficiency. Catalytic methods using transition metals (e.g., Pd or Cu) may also improve regioselectivity . Post-synthesis, recrystallization in ethanol/ether mixtures ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Combine NMR (¹H/¹⁹F) to confirm fluorine incorporation and amine proton environments , and LC-MS for molecular weight verification (expected [M+H]⁺: 110.1). FT-IR can identify N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Purity should be validated via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Monitor degradation via HPLC and ¹⁹F NMR. Fluorine’s electron-withdrawing effect typically reduces amine basicity, enhancing stability in acidic media but increasing hydrolysis risk in basic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodology : Replicate conflicting studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use kinetic profiling (e.g., monitoring by ¹⁹F NMR) to compare reaction rates. Computational modeling (DFT) can identify steric/electronic effects of the fluorine substituent that may explain discrepancies .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology : Employ chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or derivatization with enantiopure agents (e.g., Mosher’s acid chloride). Circular dichroism (CD) and X-ray crystallography confirm absolute configurations .
Q. What mechanistic insights explain the compound’s interaction with biological targets, such as amine receptors or enzymes?
- Methodology : Use fluorescence polarization assays to measure binding affinity (Kd) to receptors like GPCRs. Molecular docking simulations (AutoDock Vina) can predict binding modes, while site-directed mutagenesis identifies critical residues for interaction .
Q. How do structural analogs (e.g., cyclopropyl or aryl-substituted variants) compare in terms of physicochemical and pharmacological properties?
- Methodology : Perform comparative QSAR studies using parameters like logP (octanol/water), pKa, and polar surface area. Biological assays (e.g., IC50 in enzyme inhibition) highlight substituent effects on activity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation) and calculate EC50/LD50. Bootstrap resampling (1000 iterations) provides confidence intervals. Outliers should be assessed via Grubbs’ test .
Q. How can computational tools predict the environmental fate and biodegradation pathways of this compound?
- Methodology : Apply EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations (GROMACS) model hydrolysis pathways in aqueous environments .
Reference Tables
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 123.57 g/mol | |
| Solubility (H2O) | 25 mg/mL (25°C) | |
| Melting Point | 180–182°C (decomposition) | |
| Key Spectral Peaks | ¹⁹F NMR: δ -210 ppm (CF coupling) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
